2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 2-fluoro-4-methylbenzonitrile with an appropriate amine under acidic conditions to form the carboximidamide derivative. The hydrochloride salt is then obtained by treating the carboximidamide with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzene derivatives.
Scientific Research Applications
2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-methylbenzonitrile: A precursor in the synthesis of 2-fluoro-4-methylbenzene-1-carboximidamide hydrochloride.
4-methylbenzene-1-carboximidamide hydrochloride: Lacks the fluorine atom, which can affect its reactivity and applications.
2-fluoro-4-methylbenzene-1-carboxylic acid: An oxidized derivative with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the carboximidamide group. This combination imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Properties
CAS No. |
1919023-05-4 |
---|---|
Molecular Formula |
C8H10ClFN2 |
Molecular Weight |
188.63 g/mol |
IUPAC Name |
2-fluoro-4-methylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H9FN2.ClH/c1-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,1H3,(H3,10,11);1H |
InChI Key |
DWARPACMIKJAPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=N)N)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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